molecular formula C12H15FO B13220377 [1-(2-Fluorophenyl)cyclopentyl]methanol

[1-(2-Fluorophenyl)cyclopentyl]methanol

Cat. No.: B13220377
M. Wt: 194.24 g/mol
InChI Key: UODWQRHLLSMONW-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15FO . It is a cyclopentyl derivative where the cyclopentyl ring is substituted with a 2-fluorophenyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-fluorobenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of [1-(2-Fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Chlorophenyl)cyclopentyl]methanol
  • [1-(2-Bromophenyl)cyclopentyl]methanol
  • [1-(2-Methylphenyl)cyclopentyl]methanol

Uniqueness

Compared to similar compounds, [1-(2-Fluorophenyl)cyclopentyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

[1-(2-fluorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H15FO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2

InChI Key

UODWQRHLLSMONW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=C2F

Origin of Product

United States

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